REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][O:4][C:5]1[CH:6]=[C:7]2[C:16]([NH2:17])=[N:15][C:14]([N:18]3[CH2:23][CH2:22][N:21]([C:24]([C:26]4[O:30][C:29]([S:31][CH3:32])=[N:28][N:27]=4)=[O:25])[CH2:20][CH2:19]3)=[N:13][C:8]2=[CH:9][C:10]=1[O:11][CH3:12].Cl>C(O)C>[NH2:17][C:16]1[C:7]2[C:8](=[CH:9][C:10]([O:11][CH3:12])=[C:5]([O:4][CH3:3])[CH:6]=2)[N:13]=[C:14]([N:18]2[CH2:19][CH2:20][N:21]([C:24]([C:26]3[O:30][C:29]([S:31][CH3:32])=[N:28][N:27]=3)=[O:25])[CH2:22][CH2:23]2)[N:15]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(=CC1OC)N=C(N=C2N)N3CCN(CC3)C(=O)C4=NN=C(O4)SC.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for a period of 20 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Rapid addition of 10 ml
|
Type
|
CUSTOM
|
Details
|
to precipitate shortly
|
Type
|
ADDITION
|
Details
|
the addition (about 1 min.)
|
Duration
|
1 min
|
Type
|
CUSTOM
|
Details
|
the crystalline precipitate collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried for a period of 24 hr
|
Duration
|
24 h
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC2=CC(=C(C=C12)OC)OC)N1CCN(CC1)C(=O)C=1OC(=NN1)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |